2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine
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Overview
Description
2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine is an organic compound with the molecular formula C7H4ClF4N It is a halogenated pyridine derivative, characterized by the presence of a chloro group at the second position and a tetrafluoroethyl group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the reaction of 2-chloropyridine with tetrafluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 5-(1,2,2,2-tetrafluoroethyl)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloro group.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The main product is 5-(1,2,2,2-tetrafluoroethyl)pyridine.
Scientific Research Applications
2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine involves its interaction with specific molecular targets. The chloro and tetrafluoroethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and the nature of the biological or chemical system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a tetrafluoroethyl group.
2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine: Similar structure but with a different fluorine arrangement on the ethyl group.
Uniqueness
2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine is unique due to the presence of the tetrafluoroethyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-5-2-1-4(3-13-5)6(9)7(10,11)12/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDZMWVIDFCQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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